![molecular formula C10H19NO3 B2701336 tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate CAS No. 1251047-31-0](/img/structure/B2701336.png)
tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate
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Overview
Description
“tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate” is a chemical compound that can be used as a pharmaceutical intermediate . It is an intermediate of Carfilzomib (C183460), which is a second-generation proteasome inhibitor used as a treatment in relapsed and refractory multiple myeloma .
Molecular Structure Analysis
The molecular formula of this compound is C10H19NO3 . The InChI code is 1S/C10H19NO3/c1-9(2,3)14-8(12)11(5)6-10(4)7-13-10/h6-7H2,1-5H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.27 . It is a liquid at room temperature .Scientific Research Applications
- Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518 . Compound 1 serves as a crucial intermediate in the synthesis of ceftolozane . Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and efficacy against multidrug-resistant Pseudomonas aeruginosa.
- Compound 1 acts as a precursor for selective derivations, allowing access to novel compounds that explore chemical spaces complementary to piperidine ring systems . Researchers have leveraged its unique structure to create diverse derivatives with potential applications.
- The research group of Jeon discovered a new pyrazole derivative (based on compound 1) as an effective PDE4 inhibitor for treating anti-inflammatory diseases . This finding highlights its potential in drug development.
- In environmental applications, compound 1 has been investigated for its adsorption properties. For instance, batch tests demonstrated that it follows the Langmuir model and obeys the pseudo-second-order kinetics during the adsorption of methyl tert-butyl ether (MTBE) onto granular activated carbon (GAC) and Zeolite Socony Mobil-5 (ZSM-5) . This suggests its potential use in water purification and pollutant removal.
- Compound 1’s synthetic routes address the instability of 5-aminopyrazole intermediates. By using mild reagents and strategic trapping of isocyanate intermediates, stable pyrazole derivatives are obtained . This stability is crucial for practical applications.
Antibiotic Synthesis
Chemical Space Exploration
PDE4 Inhibition for Anti-Inflammatory Diseases
Adsorption Studies
Stable Pyrazole Derivatives
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335, and H373 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P314, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11(5)6-10(4)7-13-10/h6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLRAUVSOUNKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CN(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate |
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